2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate
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Overview
Description
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate typically involves the use of boronic acid derivatives and pyridinecarboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable boronate esters or complexes. These interactions are crucial in its applications in catalysis, drug development, and materials science .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-pyridinecarboxylate: Similar in structure but contains a bromine atom instead of a boronic acid group.
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Contains a pyrrolidine ring instead of a boronic acid group.
Picolinic acid (2-pyridinecarboxylic acid): Lacks the boronic acid group and has different reactivity and applications.
Uniqueness
2-Methyl 5-borono-6-methyl-2-pyridinecarboxylate is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in a wide range of chemical reactions and applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C8H10BNO4 |
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Molecular Weight |
194.98 g/mol |
IUPAC Name |
(6-methoxycarbonyl-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-6(9(12)13)3-4-7(10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
InChI Key |
HBYNJTOVKQTBKA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
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